3-(3-Bromopropoxy)prop-1-ene
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Overview
Description
3-(3-Bromopropoxy)prop-1-ene is an organic compound with the molecular formula C6H11BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a propoxy group, which is further connected to a propene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropoxy)prop-1-ene typically involves the reaction of 3-bromopropanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromopropanol is replaced by the allyl group, forming the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and amines are commonly used.
Addition Reactions: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), and other electrophiles.
Elimination Reactions: Strong bases like sodium hydride or potassium hydroxide.
Major Products:
Substitution Reactions: Formation of ethers, alcohols, or amines depending on the nucleophile.
Addition Reactions: Formation of dihalides or halohydrins.
Elimination Reactions: Formation of alkenes.
Scientific Research Applications
3-(3-Bromopropoxy)prop-1-ene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving brominated compounds.
Medicine: Potential use in the development of new drugs, particularly those targeting bromine-sensitive biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropoxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The double bond in the propene moiety allows for addition reactions with electrophiles. These reactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets include hydroxide ions, alkoxide ions, and amines.
Addition Reactions: Pathways involve the interaction with halogens, hydrogen halides, and other electrophiles.
Comparison with Similar Compounds
3-Bromo-1-propene: Similar in structure but lacks the propoxy group.
3-Chloropropoxypropene: Similar but contains a chlorine atom instead of bromine.
4-Bromo-1-butene: Similar but with a different alkyl chain length.
Uniqueness: 3-(3-Bromopropoxy)prop-1-ene is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
1-bromo-3-prop-2-enoxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-2-5-8-6-3-4-7/h2H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICDXNNCCSZNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15424-07-4 |
Source
|
Record name | 3-(3-bromopropoxy)prop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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